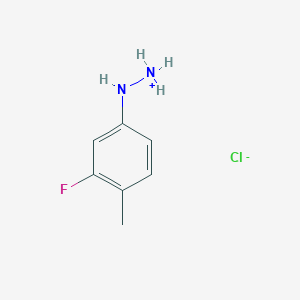

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQFRSWQIFVTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659325 | |

| Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156941-64-9 | |

| Record name | (3-Fluoro-4-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical transformations, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry. Its structural features, including the fluorine and methyl substitutions on the phenyl ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent synthetic steps.

The primary synthetic route to this compound involves a two-step process commencing from the readily available precursor, 3-fluoro-4-methylaniline. The synthesis is centered around the formation of a diazonium salt intermediate, which is subsequently reduced to the desired hydrazine.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a well-established two-step reaction sequence:

-

Diazotization: 3-Fluoro-4-methylaniline is treated with a nitrosating agent, most commonly sodium nitrite (NaNO₂), in the presence of a strong acid, such as hydrochloric acid (HCl). This reaction, carried out at low temperatures (typically 0-5 °C), converts the primary aromatic amine into a transient diazonium salt, specifically 3-fluoro-4-methylbenzenediazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a common and effective choice. Other reducing agents such as sodium sulfite or zinc powder have also been reported for the synthesis of analogous phenylhydrazines. The reduction reaction cleaves the nitrogen-nitrogen triple bond of the diazonium group and, after acidic workup, yields the stable hydrochloride salt of the target hydrazine.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound, based on established procedures for analogous compounds.

Diazotization of 3-Fluoro-4-methylaniline

Materials:

-

3-Fluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a suspension of 3-fluoro-4-methylaniline (1.0 eq) is prepared in a mixture of concentrated hydrochloric acid and water.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 3-fluoro-4-methylbenzenediazonium chloride solution. The resulting solution is typically carried forward to the next step without isolation.

Reduction of the Diazonium Salt with Stannous Chloride

Materials:

-

3-Fluoro-4-methylbenzenediazonium chloride solution (from step 3.1)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a separate flask, a solution of stannous chloride dihydrate (2.0-2.5 eq) in concentrated hydrochloric acid is prepared and cooled in an ice bath.

-

The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at a low temperature, then allowed to warm to room temperature.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is washed with a cold solvent, such as diethyl ether or a minimal amount of cold water, to remove impurities.

-

The final product is dried under vacuum to yield this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted phenylhydrazine hydrochlorides, which can be considered representative for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-methylaniline | N/A |

| Key Reagents | Sodium Nitrite, Stannous Chloride Dihydrate, Hydrochloric Acid | [1] |

| Reaction Temperature (Diazotization) | 0-5 °C | [1] |

| Reaction Temperature (Reduction) | 0-10 °C, then room temperature | [1] |

| Typical Yield | 75-90% | [1] |

| Purity (Crude) | >95% | N/A |

| Purity (Recrystallized) | >98% | N/A |

| Molecular Formula | C₇H₁₀ClFN₂ | N/A |

| Molecular Weight | 176.62 g/mol | N/A |

Visualization of the Synthesis Workflow

The logical flow of the synthesis pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

This in-depth guide provides the essential information for the synthesis of this compound, catering to the needs of researchers and professionals in the field of drug development. The provided protocols and data serve as a solid foundation for the practical execution of this important chemical transformation.

References

An In-Depth Technical Guide to (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

CAS Number: 156941-64-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its application as a versatile building block in the development of pharmacologically active compounds, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted phenylhydrazine derivative. The presence of a fluorine atom and a methyl group on the phenyl ring influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 156941-64-9 | [1][2] |

| Molecular Formula | C₇H₁₀ClFN₂ | [2] |

| Molecular Weight | 176.62 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [3][4] |

| Boiling Point | 225.5°C at 760 mmHg | [] |

| Purity | ≥98% (commercially available) | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-Fluoro-4-methylaniline. The general methodology involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.[6][7]

This protocol is based on well-established procedures for the synthesis of substituted phenylhydrazine hydrochlorides.[4][6]

Step 1: Diazotization of 3-Fluoro-4-methylaniline

-

Materials:

-

3-Fluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-Fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5°C. The formation of the diazonium salt is observed.[7]

-

Continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the 3-fluoro-4-methyldiazonium salt is used immediately in the next step.

-

Step 2: Reduction of the Diazonium Salt

-

Materials:

-

3-fluoro-4-methyldiazonium salt solution (from Step 1)

-

Stannous Chloride (SnCl₂) dihydrate or Sodium Sulfite (Na₂SO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure using Stannous Chloride:

-

Prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

The this compound will precipitate out of the solution.[4]

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold, saturated salt solution.

-

Dry the product under vacuum to yield this compound.

-

The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water, treating with activated charcoal to remove colored impurities, filtering the hot solution, and then adding concentrated hydrochloric acid to the filtrate and cooling to induce crystallization of the pure hydrochloride salt.[3]

Applications in Drug Development

Hydrazine derivatives are valuable building blocks in medicinal chemistry due to their ability to be converted into a variety of heterocyclic scaffolds.[8] this compound serves as a key precursor for the synthesis of indoles, pyrazoles, and triazoles, many of which exhibit potent biological activities.

A significant application of substituted phenylhydrazines is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[] The Janus Kinase (JAK) family of tyrosine kinases is a particularly important target for the development of therapeutics for autoimmune diseases.[10][11]

The general workflow for utilizing this compound in the synthesis of a potential kinase inhibitor is depicted below.

Caption: General workflow for the synthesis of kinase inhibitors.

The Fischer indole synthesis is a classic and widely used method for preparing indoles from phenylhydrazines and carbonyl compounds under acidic conditions. Indole scaffolds are prevalent in a vast number of pharmaceuticals.

Caption: Key steps in the Fischer Indole Synthesis.

This reaction pathway allows for the introduction of the 3-fluoro-4-methylphenyl moiety into an indole core, which can then be further elaborated to target specific biological pathways. For instance, various substituted indoles have been investigated as inhibitors of phosphodiesterase type IV (PDE4) and for their anti-inflammatory and analgesic properties.[12][13]

This compound can also react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, another important heterocyclic motif in medicinal chemistry. Furthermore, it can be a precursor for the synthesis of 1,2,4-triazoles. Both pyrazole and triazole derivatives have been explored as kinase inhibitors and for a wide range of other therapeutic applications.

Caption: Synthesis of pyrazole and triazole derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its utility as a precursor for a variety of heterocyclic systems, including indoles, pyrazoles, and triazoles, makes it a key building block in the development of novel therapeutic agents, especially kinase inhibitors. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working to leverage this compound in their research and development endeavors.

References

- 1. 156941-64-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Hydrazine Building Blocks - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and weight of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, a key building block in modern medicinal and agrochemical research.

Core Molecular Data

This compound is a substituted arylhydrazine that serves as a versatile precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its fluorinated nature often imparts desirable pharmacokinetic properties to the resulting molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₉FN₂ · HCl | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| CAS Number | 156941-64-9 | [1] |

| IUPAC Name | (3-fluoro-4-methylphenyl)hydrazine;hydrochloride | |

| Canonical SMILES | CC1=C(C=C(C=C1)NN)F.Cl | |

| Purity | Typically ≥98% | [1] |

Synthesis and Reactions: The Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a robust method for creating the indole ring system.[2][3] This reaction involves the acid-catalyzed cyclization of the hydrazine with an aldehyde or ketone.[2][3]

Experimental Workflow: Fischer Indole Synthesis

The following diagram outlines the typical workflow for the Fischer indole synthesis using this compound.

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Experimental Protocols

Fischer Indole Synthesis of a 6-Fluoro-7-Methyl-Substituted Indole

This protocol is adapted from established procedures for the Fischer indole synthesis with substituted phenylhydrazines.[2]

Materials:

-

This compound (1.0 eq)

-

A suitable ketone or aldehyde (e.g., acetone, 1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

1 M Sodium Hydroxide solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and the selected ketone or aldehyde.

-

Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the carbonyl compound.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure fluorinated indole.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the starting material and the final indole product.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. For the indole product, new signals corresponding to the indole ring protons will appear. The ¹³C NMR will show the expected number of carbon signals, and the ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom. For reference, the ¹H NMR spectrum of the related 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ shows signals for the hydrazine protons around 10.5 and 8.7 ppm and aromatic protons between 6.7 and 7.3 ppm.[4]

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the starting material and the product, confirming their elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Data Analysis: The mass spectrum of this compound should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 141.08. The spectrum of the synthesized indole will show a molecular ion peak corresponding to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Applications in Research and Development

Substituted phenylhydrazines, particularly fluorinated analogues, are of significant interest in drug discovery and agrochemical development. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.[5] The indole scaffold, readily accessible from this compound, is a privileged structure found in a wide range of biologically active molecules, including anti-migraine drugs of the triptan class.[2][3]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 5. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Solubility of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

Introduction

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride (CAS No. 156941-64-9) is a substituted hydrazine derivative used as a key building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its physicochemical properties, most notably its solubility in various organic solvents, are critical parameters for reaction optimization, purification, formulation, and process scale-up. As a hydrochloride salt, its solubility profile is governed by the polarity of the solvent, its ability to solvate ions, and the overall molecular structure of the compound.

This technical guide provides an overview of the available solubility data for this compound and outlines a standard experimental protocol for its determination.

Physicochemical Properties

-

Molecular Formula: C₇H₉FN₂ · HCl[1]

-

Molecular Weight: 176.62 g/mol [1]

-

Appearance: Typically an off-white to beige or brownish powder/solid.

-

CAS Number: 156941-64-9[1][]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Solubility is often determined on an as-needed basis during process development. However, based on the behavior of structurally similar compounds, such as other substituted phenylhydrazine hydrochlorides, a qualitative and predicted solubility profile can be established.

For a closely related compound, 4-Methylphenylhydrazine hydrochloride, qualitative solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol[3]. Another analog, 3-Nitrophenylhydrazine hydrochloride, is soluble in hot water, ethanol, and DMSO[4]. These trends suggest that this compound, as a salt, will exhibit preferential solubility in polar protic and polar aprotic solvents.

Table 1: Predicted and Observed Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Notes |

| Polar Protic | Water | Soluble | The hydrochloride salt form significantly enhances aqueous solubility. Stability can be pH-dependent[4]. |

| Methanol | Soluble | Generally a good solvent for hydrochloride salts. Analog data supports this[3]. | |

| Ethanol | Soluble | Often used for recrystallization of similar compounds, indicating good solubility, especially when heated[4]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity makes it an effective solvent for many organic salts[3][4]. |

| Acetonitrile | Sparingly Soluble | May require co-solvents or heating to achieve significant dissolution[4]. | |

| Acetone | Sparingly to Insoluble | Lower polarity compared to other polar aprotic solvents. | |

| Non-Polar | Toluene | Insoluble | "Like dissolves like" principle suggests poor solubility of a polar salt in a non-polar solvent. |

| Hexane | Insoluble | Highly non-polar, not suitable for dissolving ionic salts. | |

| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate the ionic components. |

Note: The data in this table is largely predictive and based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining equilibrium solubility is the Saturation Shake-Flask Method .[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, the samples should be centrifuged to ensure clear separation of the supernatant from the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial or a volumetric flask. This step removes any suspended microparticles. A precise dilution of the filtrate may be necessary to bring the concentration within the analytical range of the HPLC.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and any dilution factors, and is typically expressed in units of mg/mL or mol/L.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saturation shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound remains sparse in published literature, a qualitative understanding can be derived from its chemical structure as a hydrochloride salt and by comparison with similar molecules. It is predicted to be soluble in polar solvents like water, methanol, ethanol, and DMSO, with limited solubility in non-polar organic solvents. For drug development and process chemistry applications, it is imperative that solubility is determined experimentally. The shake-flask method detailed in this guide provides a robust and reliable framework for obtaining accurate equilibrium solubility data.

References

A Technical Guide to the Spectroscopic Characterization of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

Disclaimer: The spectroscopic data presented in this document is representative and intended for illustrative purposes. Actual experimental values may vary.

This guide provides a comprehensive overview of the spectroscopic data for (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the expected data in a structured format.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.3 (broad s) | Singlet | 3H | -NH₃⁺ |

| 8.7 (broad s) | Singlet | 1H | -NH- |

| 7.25 | Doublet of Doublets | 1H | Ar-H |

| 7.15 | Doublet | 1H | Ar-H |

| 6.95 | Doublet | 1H | Ar-H |

| 2.20 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 158.5 (d, J ≈ 240 Hz) | Ar-C-F |

| 145.2 | Ar-C-NHNH₂ |

| 132.8 | Ar-C-CH₃ |

| 125.4 | Ar-CH |

| 118.1 (d, J ≈ 20 Hz) | Ar-CH |

| 114.6 (d, J ≈ 25 Hz) | Ar-CH |

| 16.5 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (Hydrazinium salt) |

| 3050 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch |

| 1620, 1510 | Strong, Sharp | Aromatic C=C stretch |

| 1250 | Strong, Sharp | C-F stretch |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 140 | 85 | [M - HCl]⁺ (Molecular ion of free base) |

| 125 | 100 | [M - HCl - NH]⁺ |

| 97 | 60 | [M - HCl - NH - C₂H₄]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard pulse sequence is used with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans are acquired.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a 45° pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans are acquired.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: Electron Ionization (EI) is used with an electron energy of 70 eV.

-

Mass Analysis: The generated ions are separated by a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Rising Potential of Fluorinated Phenylhydrazines in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This technical guide delves into the burgeoning field of fluorinated phenylhydrazines, a class of compounds demonstrating a remarkable breadth of biological activities. From anticancer and antimicrobial to enzyme inhibition, these molecules present a rich scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their potential, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of fluorinated phenylhydrazines and their derivatives, such as Schiff bases and hydrazones, has been quantified across various assays. The following tables summarize key findings, offering a comparative look at their potency in different therapeutic areas.

Table 1: Anticancer Activity of Fluorinated Phenylhydrazine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |

| Compound 6 | A549 (Lung) | ATP luminometric | 0.64 | [1] |

| Compound 5 | C6 (Glioma) | MTT | 4.33 ± 1.04 | [2] |

| Compound 5 | A549 (Lung) | MTT | 10.67 ± 1.53 | [2] |

| Compound 10 | C6 (Glioma) | MTT | 12.33 ± 4.93 | [2] |

| Compound 2 | A549 (Lung) | MTT | 24.0 ± 3.46 | [2] |

| Compound 9 | C6 (Glioma) | MTT | 25.33 ± 1.53 | [2] |

| Compound 3 | A549 (Lung) | MTT | 28.0 ± 1.0 | [2] |

| Compound 10 | A549 (Lung) | MTT | 29.67 ± 5.51 | [2] |

| Compound 9 | A549 (Lung) | MTT | 51.5 ± 4.95 | [2] |

| 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide | A549 (Lung) | Not Specified | Selective Cytotoxicity | [2] |

| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon) | Not Specified | 1.9 ± 0.4 µg/mL | [3] |

| Thiobarbiturate-based s-triazine hydrazone | HepG2 (Liver) | Not Specified | 3.8 ± 0.3 µg/mL | [3] |

| Pyrimidine pyrazoline-anthracene derivative | Hep-G2 (Liver) | Not Specified | 5.34 ± 0.21 µg/mL | [4] |

| Pyrimidine pyrazoline-anthracene derivative | Huh-7 (Liver) | Not Specified | 6.13 ± 1.01 µg/mL | [4] |

| Benzo[a]phenazine derivative | Various | MTT | 1.0 - 10 | [5] |

Table 2: Antimicrobial Activity of Fluorinated Phenylhydrazine Derivatives

| Compound Type/ID | Microorganism | Assay Type | MIC (µg/mL) | Citation |

| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | Not Specified | 7.81 | [6] |

| Fluorinated benzimidazole (Cmpd 18) | Gram-negative bacteria | Not Specified | 31.25 | [6] |

| N′-Phenylhydrazides (A11) | C. albicans SC5314 | Broth microdilution | 1.9 (MIC80) | [7] |

| N′-Phenylhydrazides (A11) | C. albicans 5272 | Broth microdilution | 3.7 (MIC80) | [7] |

| N′-Phenylhydrazides (A11) | C. albicans 4395 | Broth microdilution | 4.0 (MIC80) | [7] |

| Acetone phenylhydrazone | E. coli, S. aureus, S. typhi | Disc Diffusion | 125 | [8] |

| para-alkoxyphenylcarbamic acid ester (8i) | Candida albicans | Not Specified | 0.20 mg/mL | [9] |

| para-alkoxyphenylcarbamic acid ester (6k) | Candida albicans | Not Specified | 0.39 mg/mL | [9] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity

| Compound ID | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Citation |

| Hydrazone derivative (2b) | hMAO-A | Reversible, Competitive | 0.028 | 0.016 | [10] |

| Hydrazone derivative (2a) | hMAO-A | Reversible, Competitive | Not specified | 0.188 | [10] |

| Moclobemide (Reference) | hMAO-A | Not Specified | 6.061 | Not specified | [10] |

| Isocarboxazid | MAO | Irreversible | Not specified | Not specified | [7] |

| Phenylhydrazine | MAO | Irreversible | Not specified | Not specified | [11] |

Experimental Protocols: Methodologies for Biological Evaluation

This section provides detailed protocols for key experiments cited in the evaluation of fluorinated phenylhydrazines.

Synthesis of Fluorinated Phenylhydrazine Schiff Bases

This protocol describes a general method for the synthesis of Schiff base derivatives from fluorinated phenylhydrazines.

Materials:

-

Substituted fluorinated phenylhydrazine

-

Appropriate aromatic aldehyde

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar amounts of the fluorinated phenylhydrazine and the aromatic aldehyde in absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate (the Schiff base) is collected by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final compound using spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Fluorinated phenylhydrazine compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the fluorinated phenylhydrazine compounds in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CFSE Cell Proliferation Assay

The Carboxyfluorescein succinimidyl ester (CFSE) assay is used to measure cell proliferation by flow cytometry.

Materials:

-

Cells of interest

-

CFSE stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add the CFSE stock solution to the cell suspension to a final concentration of 1-10 µM and mix immediately.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete culture medium.

-

Wash the cells twice with complete culture medium to remove excess CFSE.

-

Resuspend the cells in fresh medium and culture under desired conditions.

-

At various time points, harvest the cells and analyze by flow cytometry, detecting the CFSE fluorescence in the FITC channel. As cells divide, the CFSE fluorescence intensity will halve with each generation.

Annexin V/Propidium Iodide Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cells treated with fluorinated phenylhydrazine compounds

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualization: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by fluorinated phenylhydrazines and typical experimental workflows for their evaluation.

Signaling Pathways

Experimental Workflows

References

- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylhydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of substituted phenylhydrazine compounds. From their initial synthesis in the 19th century to their enduring importance in organic synthesis and drug development, this document delves into the core chemistry, experimental protocols, and biological significance of this important class of molecules.

Discovery and Historical Significance

The journey of phenylhydrazine and its derivatives began in 1875 with the pioneering work of German chemist Hermann Emil Fischer . He was the first to synthesize phenylhydrazine, a discovery that would not only earn him the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses but also provide chemists with a powerful new reagent.[1] Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt using sulfite salts.[1]

This discovery quickly proved to be monumental. Fischer himself utilized phenylhydrazine to extensively characterize sugars through the formation of crystalline derivatives called osazones, which greatly facilitated the separation and identification of different sugars.[1] Furthermore, in 1883, he discovered the Fischer indole synthesis , a versatile reaction that uses phenylhydrazine or its substituted derivatives to synthesize indoles, a core heterocyclic motif in numerous pharmaceuticals and natural products.[2]

The late 19th and early 20th centuries saw the application of phenylhydrazine derivatives in the burgeoning fields of synthetic dyes and pharmaceuticals. Their ability to form stable, colored compounds made them valuable intermediates in the dye industry. In medicine, phenylhydrazine derivatives were among the first synthetic drugs, with phenazone (also known as antipyrine) being a notable early example of a synthetic analgesic and antipyretic.[3]

Core Synthesis and Reactions

The fundamental synthesis of phenylhydrazine and its substituted analogues typically involves the diazotization of an aniline derivative followed by reduction.

General Synthesis of Phenylhydrazines

The classical synthesis of phenylhydrazine involves a two-step process:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a benzenediazonium salt.

-

Reduction of the Diazonium Salt: The diazonium salt is then reduced to phenylhydrazine. A common reducing agent for this step is sodium sulfite.[4][5]

Substituted phenylhydrazines can be synthesized by starting with the appropriately substituted aniline.

The Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most important reactions involving phenylhydrazines. It is a thermal, acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. The reaction proceeds through a phenylhydrazone intermediate.[2]

Quantitative Data on Substituted Phenylhydrazines

The physical properties of substituted phenylhydrazines vary depending on the nature and position of the substituents on the phenyl ring. The following table summarizes key physical data for a selection of common phenylhydrazine derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | 243.5 (decomposes) |

| Phenylhydrazine hydrochloride | C₆H₉ClN₂ | 144.60 | 250-254 (decomposes) | - |

| 4-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | >200 (decomposes) | - |

| 4-Bromophenylhydrazine hydrochloride | C₆H₈BrClN₂ | 223.50 | 243-245 (decomposes) | - |

| 2-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 90-92 | - |

| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 157-159 (decomposes) | - |

| p-Tolylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | >200 (decomposes) | - |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | 198-200 | - |

Data compiled from various sources. Please refer to specific safety data sheets for the most accurate and up-to-date information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenylhydrazine and some of its key derivatives.

Synthesis of Phenylhydrazine Hydrochloride

This protocol is adapted from the classical Fischer method.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sodium Sulfite

-

Ice

Procedure:

-

Dissolve aniline in concentrated hydrochloric acid and water, then cool the solution to 0°C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to approximately 5°C.

-

Rapidly add the diazonium salt solution to the stirred sodium sulfite solution. The mixture will turn a bright orange-red.

-

Warm the reaction mixture on a steam bath to 60-70°C until the color darkens.

-

Add concentrated hydrochloric acid to the hot solution to precipitate phenylhydrazine hydrochloride.

-

Cool the mixture to 0°C to maximize precipitation.

-

Filter the crude phenylhydrazine hydrochloride and wash with a small amount of cold water.

-

The crude product can be purified by recrystallization from hot water with the addition of hydrochloric acid upon cooling.[6]

Synthesis of 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for the qualitative identification of aldehydes and ketones.

Materials:

-

2,4-Dinitrochlorobenzene

-

Hydrazine Sulfate

-

Potassium Acetate (or Sodium Acetate)

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of free hydrazine base by suspending hydrazine sulfate in hot water and adding potassium acetate. Boil for five minutes, cool slightly, add ethanol, and filter to remove the precipitated potassium sulfate.

-

In a separate flask, dissolve 2,4-dinitrochlorobenzene in ethanol.

-

Add the filtered hydrazine solution to the 2,4-dinitrochlorobenzene solution.

-

Reflux the mixture with stirring for one hour. The product will begin to separate within the first ten minutes.

-

Cool the reaction mixture thoroughly and filter the solid product.

-

Wash the collected 2,4-dinitrophenylhydrazine with warm ethanol to remove any unreacted 2,4-dinitrochlorobenzene, followed by a wash with hot water.

-

The product is typically pure enough for most applications. If necessary, it can be recrystallized from n-butyl alcohol.[4]

Synthesis of 4-Chlorophenylhydrazine Hydrochloride

Materials:

-

p-Chloroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ice

-

Diethyl Ether

Procedure:

-

Prepare a suspension of p-chloroaniline in water and concentrated hydrochloric acid.

-

Cool the suspension to -4°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at -4°C.

-

Continue stirring for 45 minutes after the addition is complete.

-

In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it.

-

Slowly add the cooled stannous chloride solution dropwise to the diazonium salt suspension.

-

Stir the resulting mixture from -4°C to room temperature over a period of 2 hours.

-

Filter the reaction mixture and wash the collected solid with diethyl ether to yield 4-chlorophenylhydrazine hydrochloride.[7]

Synthesis of Phenacetin (An Early Phenylhydrazine-related Drug)

While not a direct derivative, the synthesis of phenacetin from p-phenetidine (p-ethoxyaniline) illustrates the chemical transformations of aniline derivatives, the precursors to phenylhydrazines.

Materials:

-

p-Phenetidine

-

Concentrated Hydrochloric Acid

-

Acetic Anhydride

-

Sodium Acetate

-

Water

-

Ice

Procedure:

-

In an Erlenmeyer flask, dissolve p-phenetidine in water and add a few drops of concentrated hydrochloric acid to form the hydrochloride salt, which helps to purify the amine.

-

Prepare a solution of sodium acetate in water.

-

Warm the p-phenetidine hydrochloride solution and add acetic anhydride while swirling.

-

Immediately add the sodium acetate solution all at once and swirl vigorously.

-

Allow the solution to stand at room temperature for about 5 minutes. If crystals do not form, add a drop or two more of acetic anhydride.

-

Cool the reaction mixture in an ice-water bath and swirl until the crude phenacetin crystallizes.

-

Collect the crystals by suction filtration. The crude product can be recrystallized from hot water.[8]

Visualizing Key Pathways and Workflows

Experimental Workflow: The Fischer Indole Synthesis

The following diagram illustrates the key steps in a typical laboratory procedure for the Fischer indole synthesis.

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Signaling Pathway: Phenylhydrazine-Induced Hemolytic Anemia

Phenylhydrazine is known to induce hemolytic anemia, a condition characterized by the premature destruction of red blood cells. The underlying mechanism involves oxidative stress and damage to hemoglobin and other cellular components.

Caption: Mechanism of phenylhydrazine-induced hemolytic anemia.

Applications in Research and Drug Development

Substituted phenylhydrazines continue to be indispensable in modern organic synthesis and medicinal chemistry.

-

Fischer Indole Synthesis: This remains a cornerstone for the synthesis of a vast array of indole-containing compounds, including many approved drugs such as the triptans for migraine treatment.

-

Synthesis of Heterocycles: Beyond indoles, phenylhydrazines are precursors to other important heterocyclic systems like pyrazoles and pyrazolones, which are found in many biologically active molecules.

-

Derivatizing Agents: As in Fischer's original work with sugars, substituted phenylhydrazines, particularly 2,4-dinitrophenylhydrazine, are used to derivatize aldehydes and ketones for their detection and characterization.

-

Pharmaceuticals: The phenylhydrazine moiety is a key structural component in some drugs. For instance, phenelzine is an antidepressant of the monoamine oxidase inhibitor (MAOI) class.

-

Research Tools: Phenylhydrazine is widely used in hematology research to induce a model of hemolytic anemia in animals, allowing for the study of red blood cell destruction and regeneration.[1][3]

Conclusion

From its serendipitous discovery to its central role in synthetic and medicinal chemistry, the story of substituted phenylhydrazine compounds is a testament to the profound impact of fundamental chemical discoveries. The versatility of the phenylhydrazine moiety in chemical reactions, particularly the Fischer indole synthesis, has secured its place in the toolbox of organic chemists. For researchers and professionals in drug development, a thorough understanding of the chemistry and handling of these compounds is essential for innovation in the synthesis of novel therapeutics and functional materials.

References

- 1. Phenylhydrazine [chemeurope.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stolaf.edu [stolaf.edu]

A Technical Guide to (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of a Key Synthetic Building Block in Modern Medicinal Chemistry

Introduction

(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride is a specialized aromatic hydrazine derivative that serves as a critical starting material and intermediate in the synthesis of a variety of heterocyclic compounds, most notably indoles. Its unique substitution pattern, featuring both fluoro and methyl groups, allows for the introduction of specific functionalities that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, key synthetic applications, and the pivotal role of this compound in the development of targeted therapeutics, with a focus on kinase inhibitors.

Commercial Availability and Specifications

This compound with a purity of 98% or higher is readily available from a number of reputable chemical suppliers. These suppliers are equipped to provide this reagent in research and bulk quantities to support projects from early-stage discovery through to process development.

For researchers and drug development professionals, ensuring the quality and consistency of starting materials is paramount. While a specific Certificate of Analysis may vary between suppliers and batches, the following table summarizes the typical product specifications for this compound (CAS No: 156941-64-9).

| Parameter | Typical Specification |

| Purity (by HPLC) | ≥ 98.0% |

| Appearance | Off-white to light brown crystalline powder |

| Molecular Formula | C₇H₁₀ClFN₂ |

| Molecular Weight | 176.62 g/mol |

| Melting Point | Not specified (decomposes) |

| Solubility | Soluble in water and polar organic solvents |

| Moisture Content (Karl Fischer) | ≤ 0.5% |

| Inorganic Impurities | Varies by supplier |

Core Synthetic Application: The Fischer Indole Synthesis

The primary and most powerful application of this compound is in the Fischer indole synthesis. This classic and versatile reaction, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

The general mechanism of the Fischer indole synthesis proceeds through several key steps, as illustrated in the workflow diagram below. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride.[1]

Experimental Protocol: Synthesis of 7-Fluoro-6-methyl-1H-indole

The following is a representative experimental protocol for the synthesis of a substituted indole using this compound. This specific example outlines the preparation of 7-fluoro-6-methyl-1H-indole, a valuable building block for more complex molecules.

Materials:

-

This compound

-

Acetaldehyde (or a suitable precursor like paraldehyde)

-

Polyphosphoric acid (PPA)

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound in glacial acetic acid. To this solution, add acetaldehyde dropwise while maintaining the temperature below 20°C with an ice bath. Stir the reaction mixture at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).

-

Cyclization: To the reaction mixture containing the hydrazone, add polyphosphoric acid in portions. Heat the mixture to 80-100°C and maintain this temperature for 2-4 hours. The progress of the cyclization should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude 7-fluoro-6-methyl-1H-indole can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product as a crystalline solid.

Application in Drug Development: Synthesis of MEK Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a particularly valuable precursor for the synthesis of targeted therapies, such as kinase inhibitors.

A prominent example is the synthesis of Trametinib (Mekinist®), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[2][3] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF mutations.[4] While the complete synthesis of Trametinib is a multi-step process, a key intermediate can be derived from an indole synthesized via a Fischer indole reaction using a related hydrazine.

The MEK Signaling Pathway and Trametinib's Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] In many cancers, mutations in proteins such as BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.

Trametinib functions as an allosteric inhibitor of MEK1 and MEK2.[2] It binds to a site adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK. This blockade of the signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating BRAF mutations.

Conclusion

This compound is a versatile and valuable reagent for researchers and professionals in the field of drug development. Its utility in the Fischer indole synthesis provides a reliable route to a wide array of substituted indoles, which are key components of many biologically active compounds. The successful application of this and related building blocks in the synthesis of targeted therapies like the MEK inhibitor Trametinib underscores its importance in modern medicinal chemistry. A thorough understanding of its properties, synthetic applications, and the biological pathways of the molecules it helps create is essential for the continued development of novel and effective therapeutics.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction used to synthesize the indole nucleus, a core structural motif in numerous pharmaceuticals, natural products, and agrochemicals.[1][2] This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[2] The electronic and steric nature of the substituents on the phenylhydrazine ring significantly influences the reaction's outcome, including yield and regioselectivity.

This document provides detailed application notes and a representative protocol for the use of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride in the Fischer indole synthesis. The presence of both a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenylhydrazine ring presents an interesting case for this classic reaction, potentially influencing the reactivity and the orientation of cyclization.

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically acid-catalyzed.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization and Cyclization: The intermediate then aromatizes, followed by intramolecular cyclization and the elimination of ammonia to yield the final indole product.[2]

The substituents on the phenyl ring can affect the rate and regioselectivity of the[1][1]-sigmatropic rearrangement. An electron-donating group like methyl can accelerate the reaction, while an electron-withdrawing group like fluorine might have a deactivating effect. The position of these groups also dictates the potential regioisomers of the resulting indole.

Regioselectivity Considerations

The reaction of (3-Fluoro-4-Methylphenyl)Hydrazine with an unsymmetrical ketone can potentially yield two regioisomeric indoles. The cyclization can occur at either of the two ortho positions relative to the hydrazine nitrogen. In this specific case, cyclization can occur towards the fluorine atom to yield a 6-fluoro-7-methylindole derivative or towards the methyl-substituted carbon to yield a 4-fluoro-5-methylindole derivative. The preferred regioisomer will depend on the specific reaction conditions and the steric and electronic influences of the substituents.

Experimental Protocol: A Representative Synthesis of 6-Fluoro-7-methyl-2-propylindole

This protocol describes a general procedure for the Fischer indole synthesis using this compound and a representative ketone, pentan-2-one. Note: This is a generalized protocol and optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve optimal yields.

Materials:

-

This compound

-

Pentan-2-one (or other suitable aldehyde/ketone)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Hydrazone Formation (Optional Isolation):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add pentan-2-one (1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid (e.g., 2-3 drops).

-

Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

-

The hydrazone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration, or used directly in the next step.

-

-

Indolization:

-

To a separate round-bottom flask, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring, e.g., 10 times the weight of the hydrazone).

-

Heat the PPA to 80-100°C with stirring.

-

Carefully add the pre-formed hydrazone (or the crude reaction mixture from the previous step after solvent removal) to the hot PPA in portions.

-

Heat the reaction mixture at 100-120°C for 1-3 hours. Monitor the progress of the reaction by TLC.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-fluoro-7-methyl-2-propylindole.

-

Data Presentation

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylhydrazine | Acetone | PPA | 100 | 1 | ~80 |

| p-Tolylhydrazine | Methyl ethyl ketone | Acetic Acid | Reflux | 2 | ~85 |

| p-Nitrophenylhydrazine | Cyclohexanone | PPA | 120 | 3 | ~60 |

| (4-Methoxyphenyl)hydrazine | Acetophenone | H2SO4/Ethanol | Reflux | 4 | ~75 |

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

Caption: General mechanism of the Fischer indole synthesis.

Experimental Workflow

Caption: A typical experimental workflow for the Fischer indole synthesis.

Safety Precautions

-

Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Strong acids like polyphosphoric acid and sulfuric acid are corrosive and should be handled with extreme care.

-

The work-up procedure involving quenching with ice and neutralization can be exothermic and should be done slowly and carefully.

Conclusion

This compound is a valuable starting material for the synthesis of fluorinated and methylated indoles via the Fischer indole synthesis. The provided protocol offers a general guideline for researchers. However, due to the specific substitution pattern of this hydrazine, careful optimization of the reaction conditions is recommended to achieve the desired product with high yield and regioselectivity. The resulting indole derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine and methyl substituents.

References

Application Notes and Protocols for the Synthesis of Indole Derivatives from (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The incorporation of fluorine atoms into indole scaffolds can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of 6-fluoro-7-methylindole derivatives starting from (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride, utilizing the versatile Fischer indole synthesis.

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[2] This method is highly adaptable and allows for the synthesis of a diverse range of substituted indoles.

Applications in Drug Discovery

Indole derivatives are integral to the development of novel therapeutics across various disease areas. The 6-fluoro-7-methylindole scaffold, in particular, holds promise for the development of agents targeting bacterial communication systems.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[3][4] This makes the QS system an attractive target for the development of novel anti-infective agents that can disarm the pathogen without exerting selective pressure that leads to resistance.[3]

The QS network in P. aeruginosa is primarily regulated by three interconnected systems: the las, rhl, and pqs systems.[3]

-

The las system: The LuxI-type synthase, LasI, produces the acyl-homoserine lactone (AHL) signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This molecule binds to the transcriptional regulator LasR, activating the expression of target virulence genes.[5]

-

The rhl system: The RhlI synthase produces another AHL, N-butanoyl-L-homoserine lactone (C4-HSL), which activates its cognate receptor RhlR.[5]

-

The pqs system: This system utilizes the Pseudomonas quinolone signal (PQS) for cell-to-cell communication.

Indole derivatives, including fluorinated analogues, have been shown to interfere with these QS systems, thereby inhibiting virulence factor production and biofilm formation.

Experimental Protocols

The following is a general protocol for the synthesis of 6-fluoro-7-methylindole derivatives via the Fischer indole synthesis. This two-step process involves the initial formation of a hydrazone from this compound and a suitable ketone, followed by an acid-catalyzed intramolecular cyclization.

Materials and Reagents

-

This compound

-

Various ketones (e.g., Acetone, Cyclohexanone, Propiophenone)

-

Ethanol

-

Acetic Acid (Glacial)

-

p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

General Procedure

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add the desired ketone (1.1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration and washed with cold ethanol, or the reaction mixture can be carried forward to the next step without isolation.

Step 2: Fischer Indole Synthesis (Cyclization)

-

To the flask containing the hydrazone, add a suitable solvent such as ethanol or acetic acid.

-

Add the acid catalyst, either p-toluenesulfonic acid (p-TSA) (0.2 eq.) or zinc chloride (ZnCl₂) (1.0 eq.).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 15 hours depending on the substrates and catalyst used.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 6-fluoro-7-methylindole derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various 6-fluoro-7-methylindole derivatives based on the general protocol. Note: This data is illustrative and actual results may vary depending on specific reaction conditions and the scale of the reaction.

| Entry | Ketone | Product | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 2,3-Dimethyl-6-fluoro-7-methyl-1H-indole | p-TSA | 80 | 4 | 75 |

| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-9-fluoro-8-methyl-carbazole | p-TSA | 100 | 6 | 82 |

| 3 | Propiophenone | 2-Ethyl-3-phenyl-6-fluoro-7-methyl-1H-indole | ZnCl₂ | 120 | 8 | 68 |

| 4 | Butan-2-one | 2,3-Dimethyl-6-fluoro-7-methyl-1H-indole | p-TSA | 80 | 5 | 78 |

| 5 | Acetophenone | 2-Phenyl-6-fluoro-7-methyl-1H-indole | ZnCl₂ | 120 | 10 | 72 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 6-fluoro-7-methylindole derivatives via the Fischer indole synthesis.

Caption: General workflow for the two-step synthesis of 6-fluoro-7-methylindole derivatives.

Pseudomonas aeruginosa Quorum Sensing Pathway